N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine, also known as BTTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, material science, and analytical chemistry. BTTAA is a versatile molecule that can be synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Research has explored the synthesis and investigation of benzothiazoles, particularly focusing on their potent and selective antitumor activity against various cancer cell lines. The metabolism of these compounds plays a crucial role in their mechanism of action, with N-acetylation and oxidation being the primary metabolic transformations. Studies show that benzothiazoles, including N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine derivatives, exhibit selective cytotoxicity towards breast, ovarian, colon, and renal cancer cell lines, suggesting a novel mode of action possibly dependent on specific metabolic transformations within the tumor cells (Chua et al., 1999).
Synthesis and Characterization
Synthesis methodologies for benzothiazole derivatives have been developed, focusing on enhancing their solubility and stability, crucial for pharmaceutical applications. For instance, amino acid prodrugs of benzothiazoles have been synthesized to improve water solubility and bioavailability, showing promising results in preclinical evaluations for antitumor efficacy (Bradshaw et al., 2002). These advancements underscore the potential of benzothiazoles as a foundation for developing novel anticancer therapies.
Molecular Interactions and Effects
Investigations into the molecular structures, vibrational frequencies, and cytotoxicity of benzothiazole compounds have provided insights into their potential as anticancer agents. Studies involving palladium(II) and platinum(II) complexes containing benzimidazole ligands reveal their strong coordination bonds and square-planar geometries, contributing to their stability and activity against cancer cell lines (Ghani & Mansour, 2011). These findings highlight the importance of understanding the molecular characteristics of benzothiazole derivatives to harness their full therapeutic potential.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-12-21(13-16-10-8-15(2)9-11-16)14-19-20-17-6-4-5-7-18(17)22-19/h1,4-11H,12-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJJSUSULUPHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.